molecular formula C9H10N2O2 B14165551 5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 39621-05-1

5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B14165551
CAS No.: 39621-05-1
M. Wt: 178.19 g/mol
InChI Key: PEIIEYSAKQLFMZ-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as ethyl, hydroxy, methyl, oxo, and carbonitrile. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with malononitrile in the presence of ammonium acetate and acetic acid. The reaction mixture is heated under reflux conditions, leading to the formation of the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of various condensed products.

Scientific Research Applications

5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

5-Ethyl-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activities.

Properties

CAS No.

39621-05-1

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5-ethyl-6-hydroxy-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O2/c1-3-6-5(2)7(4-10)9(13)11-8(6)12/h3H2,1-2H3,(H2,11,12,13)

InChI Key

PEIIEYSAKQLFMZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1C)C#N)O

Origin of Product

United States

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